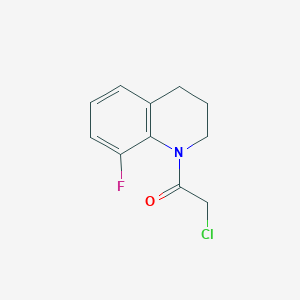2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No.: 1000930-92-6
Cat. No.: VC11655582
Molecular Formula: C11H11ClFNO
Molecular Weight: 227.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000930-92-6 |
|---|---|
| Molecular Formula | C11H11ClFNO |
| Molecular Weight | 227.66 g/mol |
| IUPAC Name | 2-chloro-1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2 |
| Standard InChI Key | VTFJAHBKYAKGFZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl |
| Canonical SMILES | C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a tetrahydroquinoline core substituted with fluorine at the 8-position and a chloroacetyl group at the 1-position. Its molecular formula is C₁₂H₁₃ClFNO, with a molar mass of 253.69 g/mol. Compared to the well-characterized 6-methoxy analog (C₁₂H₁₄ClNO₂, 239.7 g/mol) , the 8-fluoro substitution introduces steric and electronic differences that may influence reactivity and binding affinity.
Table 1: Structural Comparison with Analogous Compounds
The fluorine atom’s strong electronegativity may enhance hydrogen-bonding interactions with biological targets, while the chloroacetyl group serves as a reactive handle for covalent modifications .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be inferred from methods used for analogous tetrahydroquinoline derivatives . A plausible route involves:
-
Quinoline Core Formation: Cyclization of aniline derivatives with fluorinated cyclohexenones.
-
Chloroacetylation: Reaction of the tetrahydroquinoline intermediate with chloroacetyl chloride under basic conditions .
Stepwise Synthesis
Step 1: Preparation of 8-Fluoro-1,2,3,4-Tetrahydroquinoline
-
Substrate: 4-Fluoroaniline and cyclohexenone.
-
Conditions: Acid-catalyzed cyclization (e.g., polyphosphoric acid, 120°C) .
Step 2: Chloroacetylation
-
Reagents: Chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM) at 0°C .
-
Mechanism: Nucleophilic acyl substitution at the tetrahydroquinoline’s nitrogen.
Physicochemical Properties
Solubility and Stability
While experimental data for the 8-fluoro derivative are unavailable, its 6-methoxy counterpart exhibits:
-
Solubility: Moderate in polar aprotic solvents (DMSO, DMF) and low in water .
-
Stability: Sensitive to hydrolysis under alkaline conditions due to the chloroacetamide group .
The 8-fluoro substitution likely reduces polarity slightly compared to the 6-methoxy analog, potentially enhancing lipid membrane permeability.
Spectroscopic Characteristics
-
¹H NMR: Expected signals include a triplet for the fluorine-coupled aromatic proton (δ 7.2–7.5 ppm) and a singlet for the chloroacetyl methylene (δ 4.2–4.5 ppm) .
-
MS (ESI+): Predicted molecular ion peak at m/z 254.1 [M+H]⁺.
Biological and Pharmacological Applications
Targeted Protein Degradation
The 6-methoxy analog is recognized as an electrophilic scout fragment in proteome-wide ligandability studies, forming covalent adducts with cysteine residues in E3 ligases . The 8-fluoro derivative may exhibit similar reactivity, with potential applications in:
-
PROTAC Development: Covalent engagement of E3 ligases (e.g., DCAF16) for targeted protein degradation .
-
Activity-Based Protein Profiling (ABPP): Mapping reactive cysteine residues in native biological systems.
Antimicrobial Activity
Tetrahydroquinoline derivatives often display antimicrobial properties. While unverified for the 8-fluoro compound, structural analogs inhibit bacterial DNA gyrase via interactions with the ATP-binding pocket.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume